Dithianon
Overview
Description
Synthesis Analysis
Dithianon is rapidly and intensively metabolized by a number of degradation processes . An automated online solid-phase extraction–liquid chromatography mass spectrometry (SPE–LC/MS) method was developed for the quantification of dithianon in surface water samples .Molecular Structure Analysis
Dithianon has a molecular formula of C14H4N2O2S2 and a molecular weight of 296.32 g/mol . Its IUPAC name is 5,10-Dihydro-5,10-dioxonaphtho-[2,3-beta]-1,4-dithiine-2,3-dicarbonitrile .Chemical Reactions Analysis
A simple and rapid method was developed for the analysis of dithianon in red pepper using HPLC-UV . The pesticide is extracted using the QuEChERS method under acidic conditions and directly analysed by LC-MS/MS in the ESI (neg.) mode without dSPE cleanup involving PSA-sorbent .Physical And Chemical Properties Analysis
Dithianon, the pure and the technical grade active ingredient, are thermally stable solids . The compound is poorly soluble in water and hexane and soluble in toluene, dichloromethane, and acetone . It hydrolyses rapidly under neutral or alkaline conditions, is not explosive, not self-igniting, and does not burn .Scientific Research Applications
Fungicide in Agriculture
Dithianon is a broad-spectrum fungicide used to control diseases and insect pests in various crops . It is particularly effective against fungal infections such as apple scab (Venturia inaequalis), powdery mildew (Podosphaera leucotricha), and apple canker (Nectria galligena) . It is registered for foliar spray applications in grapes, pome fruits, stone fruit, berries, spinach, lettuce, brassica crops, solanaceous crops, and rice .
Residue Analysis
Residue analysis is an important aspect of dithianon’s application. The European (EC) and the Food Safety and Standards Authority of India (FSSAI) have set maximum residue limits (MRLs) for dithianon in apple at 3.0 and 0.1 mg/kg, respectively . The method offered 0.001 mg/kg as the limit of quantification (LOQ) with >10:1 signal-to-noise ratio, identification and confirmation criteria in both matrices with both matrices with >80% recovery and <15% RSD (n=6) .
Metabolism Studies
Metabolism studies performed on rats, goats, and hens have shown that dithianon is rapidly and intensively metabolized by a number of degradation processes . It was only detected in trace amounts in tissues and/or excreta .
Mammalian Toxicology
The metabolism of dithianon residues in livestock was investigated in lactating goats and laying hens at dose rate covering the maximum dietary burdens calculated in this review . According to the results of these studies, the residue definition for enforcement and risk assessment in livestock commodities can be proposed as dithianon only .
Residues in Plants
The nature of residues in primary crops, rotational crops, processed commodities, and the stability of residues in plants are all important aspects of dithianon’s application . The magnitude of residues in primary crops, rotational crops, processed commodities, and the proposed MRLs are also significant .
Pesticide Risk Assessment
Mechanism of Action
Target of Action
Dithianon is a widely used fungicide . Its primary targets are various types of fungi, particularly those causing scab and downy mildew . It acts as a multi-site contact fungicide that inhibits spore germination .
Mode of Action
Dithianon’s mode of action involves a complex interaction with its fungal targets. It works by inhibiting the germination of spores, which are the reproductive units of fungi . This prevents the fungi from spreading and causing further damage to the plants.
Biochemical Pathways
Dithianon is extensively metabolized in several key transformation steps: oxidation of the sulfur atoms, cleavage of the dithiine ring, reduction of the 1,4-naphthoquinone moiety, and further glucuronidation, as well as substitution of the carbonitrile moieties by amino and carboxy groups . These biochemical pathways are similar in both male and female rats .
Pharmacokinetics
Dithianon exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. When administered orally at doses of 10 and 50 mg/kg body weight, about 40-50% of dithianon was absorbed in rats . The majority of the administered dose was recovered in feces (64.0–72.2%) and urine (26.7–31.4%) . The elimination half-life was between 46 and 57 hours . There was no bioaccumulation of dithianon in tissues .
Result of Action
The result of dithianon’s action is the effective control of fungal diseases in a variety of crops. By inhibiting spore germination, dithianon prevents the spread of fungi, thereby protecting the plants from disease . It should be noted that dithianon has a moderate oral mammalian toxicity and is an irritant .
Action Environment
Dithianon has a low aqueous solubility and a low volatility . . Its efficacy and stability can be influenced by environmental factors such as temperature, humidity, and pH.
Safety and Hazards
properties
IUPAC Name |
5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSVQVRHDXQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040270 | |
Record name | Dithianon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless solid; [Merck Index], Solid | |
Record name | Dithianon | |
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Record name | Dithianon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
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Flash Point |
Ignition temperature >300 °C | |
Record name | DITHIANON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp) | |
Record name | DITHIANON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dithianon | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.58 g/cu cm at 20 °C | |
Record name | DITHIANON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
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Vapor Pressure |
2.03X10-11 mm Hg at 25 °C | |
Record name | DITHIANON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dithianon | |
Color/Form |
Dark brown crystals, with a coppery luster, BROWN CRYSTALS | |
CAS RN |
3347-22-6 | |
Record name | Dithianon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3347-22-6 | |
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Record name | Dithianon [BSI:ISO] | |
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Record name | DITHIANON | |
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Record name | Dithianon | |
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Record name | Dithianon | |
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Record name | DITHIANON | |
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Record name | DITHIANON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
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Record name | Dithianon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C, 225 °C | |
Record name | DITHIANON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dithianon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Dithianon is classified as a multi-site fungicide, meaning it disrupts fungal growth through several mechanisms rather than targeting a single specific pathway. [, ] While its exact mode of action remains unclear, research suggests it primarily inhibits spore germination and mycelial growth in fungi. [, ] One proposed mechanism involves disrupting cellular respiration by inhibiting mitochondrial electron transport. [] Another hypothesis suggests it disrupts the function of thiol groups crucial for various metabolic processes in fungi. []
ANone: Studies using zebrafish embryos have shown that Dithianon exposure at certain concentrations can induce oxidative stress, leading to cellular and mitochondrial dysfunction. [] Additionally, it can negatively impact the development of specific neuronal populations, particularly glutamatergic and dopaminergic neurons, by downregulating their marker genes. [] Interestingly, GABAergic neurons appear less affected by Dithianon's neurotoxic effects. []
ANone: The molecular formula of Dithianon is C14H4N2O2S2, and its molecular weight is 296.32 g/mol.
ANone: Yes, various analytical techniques are employed to identify and quantify Dithianon residues in environmental and food samples. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at a wavelength of 254 nm is commonly used for this purpose. [, , ]
ANone: Various approaches are used to improve the formulation of Dithianon:
- Use of Polyhydric Alcohols: Adding polyhydric alcohols like ethylene glycol, propylene glycol, and glycerol to Dithianon formulations has been shown to improve storage stability by preventing coagulation and caking. []
- Selection of Appropriate Spreader-Stickers: While some commercial spreader-stickers can negatively affect the rainfastness of Dithianon, others, like those based on soybean oil with leaf-penetrable nonionic surfactants, have demonstrated improved rainfastness on plant surfaces. []
ANone: Regulatory decisions on pesticide approvals are often complex and based on various factors, including the evaluation of potential risks to human health and the environment. In the case of Dithianon, the Swedish Chemicals Agency (KemI), acting as the zonal Rapporteur Member State (zRMS) of the Northern Zone, decided against approving a product containing Dithianon and Pyrimethanil due to concerns about potential adverse effects on birds, aquatic organisms, non-target arthropods, and earthworms. [] The Norwegian Food Safety Authority also consulted the VKM Panel on Plant Protection Products to review the data and risk assessment report prepared by KemI. []
ANone: Researchers commonly use in vitro assays to evaluate the fungicidal activity of Dithianon. These methods often involve measuring the inhibition of mycelial growth of target fungi on artificial media amended with different concentrations of Dithianon. [, ] Additionally, studies might assess the compound's ability to inhibit spore germination, providing insights into its effectiveness at preventing fungal infections. [, ]
ANone: Dithianon has been found effective in controlling various fungal diseases in field trials, including:
- Apple Scab (Venturia inaequalis): Studies have demonstrated the efficacy of Dithianon in reducing apple scab incidence when applied as part of a spray program in apple orchards. [, , ]
- Citrus Melanose (Diaporthe citri): Dithianon has shown consistent efficacy in controlling citrus melanose when applied as a post-bloom spray. [] Its ability to provide long-term protection on fruit rinds makes it valuable in managing this disease. []
- Phytophthora Root Rot (Phytophthora capsici) on Tomatoes: Research has demonstrated the effectiveness of Dithianon in controlling Phytophthora root rot on hydroponically grown tomatoes. When applied as a drench treatment to the root zone, Dithianon effectively inhibited the growth of the pathogen and reduced disease incidence. [, ]
- Chinese Matrimony Anthracnose (Colletotrichum spp.): Field trials have shown that Dithianon effectively controls anthracnose on Chinese matrimony fruits, highlighting its potential use in protecting this crop from fungal diseases. []
ANone: While Dithianon has been considered a low-risk fungicide regarding resistance development due to its multi-site mode of action, some studies suggest the possibility of reduced sensitivity in certain fungal populations. For instance, research on Venturia inaequalis populations in Italian apple orchards has reported reduced sensitivity to Dithianon, potentially linked to increased fungicide application due to resistance issues with other fungicide classes. [] This highlights the importance of monitoring for potential shifts in fungicide sensitivity and implementing resistance management strategies.
ANone: Research on the safety profile of Dithianon has raised concerns regarding potential adverse effects on various non-target organisms:
- Birds: Studies have shown that exposure to Dithianon can have sub-lethal and reproductive effects on birds. [] Further research and field studies are needed to refine the risk assessment for birds exposed to Dithianon. []
- Aquatic Organisms: Dithianon's toxicity to aquatic organisms, particularly fish, has been a point of contention. [] While some studies suggest a lower toxicity based on tests conducted at higher pH levels, concerns remain regarding its potential impact on Norwegian surface waters, which tend to be more acidic. []
- Non-target Arthropods: The risk assessment for non-target arthropods needs further investigation, considering the available data on the active substances. []
- Earthworms: Studies have observed negative effects of Dithianon on earthworm reproduction, highlighting the need to consider these findings in the overall risk assessment. []
ANone: Several analytical methods are utilized to determine Dithianon residues:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection at 254 nm, is a widely used technique for analyzing Dithianon residues in various matrices, including fruits, soil, and water samples. [, , ] This method offers sensitivity and selectivity in quantifying Dithianon levels.
- Polarography and Voltammetry: Electrochemical methods like polarography and voltammetry have been explored for Dithianon determination in environmental samples. [] These techniques offer alternative approaches for quantifying Dithianon levels.
ANone: Dithianon's environmental fate is influenced by several factors:
- Hydrolysis: The rate of Dithianon hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions. []
- Photolysis: Dithianon degrades under sunlight exposure, with a relatively short half-life in the aqueous phase. []
- Volatility: Dithianon is considered to have low volatility in the air, water, and soil. []
- Impact on Aquatic Organisms: Dithianon's toxicity to aquatic organisms, particularly fish, has raised concerns, especially considering its potential presence in surface waters. []
- Non-target Organism Effects: Studies have shown potential adverse effects of Dithianon on birds, non-target arthropods, and earthworms, highlighting the need for careful risk assessment and mitigation strategies. []
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